molecular formula C16H16N2O2S B2673244 1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 886922-73-2

1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2673244
CAS No.: 886922-73-2
M. Wt: 300.38
InChI Key: QMRMXZFJXXRGJA-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative intended for research use in medicinal chemistry and oncology drug discovery. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets through mechanisms such as hydrogen bonding, π–π stacking, and metal ion interactions . This specific derivative is functionalized with a methylsulfonyl group at the 2-position, a key feature in several bioactive compounds, and a 3-methylbenzyl group at the 1-position. This compound is of significant interest in the development of novel anticancer agents. Benzimidazole derivatives have demonstrated a broad spectrum of cytotoxic potential through various mechanisms, including DNA interaction as minor groove binders and inhibition of critical enzymes like topoisomerases . Furthermore, the 2-(methylsulfonyl) benzimidazole moiety has been identified as a key synthetic intermediate in the design and synthesis of potent V600EBRAF inhibitors, which are crucial for targeting the MAPK signaling pathway in cancers such as melanoma and thyroid carcinoma . Researchers can utilize this chemical as a versatile building block to explore structure-activity relationships (SAR) and develop new therapeutic candidates aimed at improving efficacy and selectivity while reducing toxicity . Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-2-methylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-12-6-5-7-13(10-12)11-18-15-9-4-3-8-14(15)17-16(18)21(2,19)20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRMXZFJXXRGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzylamine with 2-(methylsulfonyl)benzaldehyde under acidic conditions to form the corresponding Schiff base, which is then cyclized to the benzimidazole core. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following sections detail its potential applications based on recent research findings.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole may exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Studies : Compounds similar to this benzimidazole have shown promising results against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin and ciprofloxacin .
  • Antifungal Studies : The compound may also inhibit fungal growth, with studies indicating effectiveness against strains such as Candida albicans and Aspergillus niger, which are critical pathogens in clinical settings .

Anticancer Properties

The structural characteristics of benzimidazoles suggest potential anticancer activity. Research has highlighted the following mechanisms:

  • Induction of Apoptosis : Some studies indicate that benzimidazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .
  • Cell Cycle Arrest : Certain compounds have been shown to cause cell cycle arrest in cancer cells, thereby inhibiting tumor growth. This suggests that this compound could be a candidate for further investigation in cancer therapy .

Case Studies

Several case studies have documented the applications of benzimidazole derivatives in pharmacological research:

  • Antimicrobial Efficacy : A study by Kathrotiya and Patel synthesized a series of benzimidazole derivatives and evaluated their antimicrobial efficacy against several bacterial strains. Compounds demonstrated significant antibacterial activity, with some exhibiting lower MIC values than established antibiotics .
  • Anticancer Potential : Research has shown that certain benzimidazole derivatives can effectively inhibit cancer cell lines through apoptosis induction and cell cycle arrest. For example, compounds were tested against human breast cancer cells, showing promising results in reducing cell viability .
  • Inflammatory Response : Studies have indicated that benzimidazole derivatives can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the C2 Position

The C2 position of benzimidazole derivatives is critical for modulating electronic properties and biological activity. Key analogs include:

Compound Name C2 Substituent Key Properties Reference
1-Methyl-2-(methylsulfanyl)-1H-benzo[d]imidazole Methylthio (-SMe) Lower polarity; reduced metabolic stability compared to sulfonyl derivatives.
1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole Methylsulfonyl-pyrimidine Enhanced π-stacking due to pyrimidine; potent anticancer activity (IC₅₀: 1–10 μM).
2-((3,4-Dichlorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole Thioether (-S-) with dichlorophenyl Antiparasitic activity; moderate cytotoxicity.
2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole Trifluoromethylsulfonyl (-SO₂CF₃) Increased electronegativity; improved enzyme inhibition (e.g., acetylcholinesterase).

Key Insight : The methylsulfonyl group in the target compound offers a balance of solubility and electronic effects, contrasting with the lipophilic methylthio group in and the hyper-electron-withdrawing trifluoromethylsulfonyl group in .

Substituent Variations at the N1 Position

The N1 substituent influences steric interactions and pharmacokinetics:

Compound Name N1 Substituent Key Properties Reference
1-Benzyl-2-((4-methoxybenzyl)thio)-1H-benzo[d]imidazole Benzyl with methoxybenzylthio Moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus).
1-(2-Iodophenyl)-2-phenyl-1H-benzo[d]imidazole 2-Iodophenyl Radioimaging potential; limited solubility due to halogen.
1-(sec-Butoxymethyl)-1H-benzo[d]imidazole sec-Butoxymethyl Acetylcholinesterase inhibition (IC₅₀: 1.53 mM), surpassing reference drug donepezil.

Key Insight : The 3-methylbenzyl group in the target compound provides steric hindrance that may enhance selectivity for hydrophobic binding pockets, contrasting with the polar iodophenyl group in or the flexible sec-butoxymethyl in .

Biological Activity

1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole family. This class of compounds is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific structure of this compound, featuring a 3-methylbenzyl group and a methylsulfonyl group, may confer unique biological activities that warrant further investigation.

  • Molecular Formula : C₉H₁₀N₂O₂S
  • Molecular Weight : 210.25 g/mol
  • CAS Number : 61078-14-6

Biological Activity Overview

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant biological activities. This section summarizes the findings from various studies regarding its antimicrobial and anticancer properties.

Antimicrobial Activity

A study investigating the antimicrobial effects of various benzimidazole derivatives found that compounds with similar structures demonstrated notable activity against a range of pathogens, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans
  • Mycobacterium smegmatis

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds, highlighting the effectiveness of certain derivatives against these pathogens.

CompoundMIC (µg/mL)Pathogen
1-(3-methylbenzyl)-2-(methylsulfonyl)< 1Staphylococcus aureus
Indolylbenzo[d]imidazoles (3aa)3.9–7.8Candida albicans
Indolylbenzo[d]imidazoles (3aq)3.9Mycobacterium smegmatis

The results indicate that certain derivatives exhibit potent antimicrobial properties, suggesting that modifications to the benzimidazole core can enhance activity against specific microbial strains .

Anticancer Activity

In addition to antimicrobial properties, benzimidazole derivatives have been explored for their potential anticancer effects. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Mechanism of Action : These compounds may interact with cellular targets involved in DNA synthesis and cell cycle regulation, leading to cell death.
  • Studies on Efficacy : In vitro studies have demonstrated that certain derivatives can significantly reduce the viability of cancer cell lines, including breast cancer and others.

Case Studies

Several case studies have documented the biological activities of benzimidazole derivatives:

  • Study on Antimicrobial Efficacy :
    • A study published in PMC examined the antibacterial activity of synthesized benzimidazole derivatives against MRSA and other pathogens. The findings indicated that specific structural modifications led to increased potency .
  • Anticancer Evaluation :
    • Research conducted on azolyl derivatives indicated their potential as multitarget agents against breast cancer and fungal infections. The study included docking simulations to predict binding interactions with target proteins involved in cancer progression .

Q & A

Basic: What are the standard synthetic routes for 1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions starting with o-phenylenediamine derivatives. Key steps include:

  • Thiolation: Reaction with carbon disulfide and KOH to form 1H-benzo[d]imidazole-2-thiol intermediates (IR: S-H stretch at ~2634 cm⁻¹; N-H at ~3395 cm⁻¹) .
  • Sulfonation: Substitution of the thiol group with methylsulfonyl using oxidizing agents (e.g., H₂O₂ in acetic acid) .
  • Benzylation: Introduction of the 3-methylbenzyl group via alkylation or nucleophilic substitution (e.g., using 3-methylbenzyl chloride in DMF with K₂CO₃) .

Characterization methods:

  • IR Spectroscopy: Confirms functional groups (e.g., S=O stretch at ~1150–1300 cm⁻¹ for sulfonyl groups) .
  • NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ7.0–8.0 ppm) and carbon types (e.g., sulfonyl carbon at ~50–55 ppm) .
  • Mass Spectrometry (ESI-MS): Validates molecular ions (e.g., [M+H]+ peaks matching theoretical m/z) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR: Essential for mapping aromatic and aliphatic protons. For example, the 3-methylbenzyl group shows a singlet at δ2.35 ppm (CH₃) and benzylic CH₂ at δ4.5–5.0 ppm .
  • IR Spectroscopy: Identifies sulfonyl (S=O, ~1300 cm⁻¹) and benzimidazole (N-H, ~3400 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₆H₁₆N₂O₂S) with <5 ppm error .
  • X-ray Crystallography (if crystalline): Resolves bond lengths/angles and confirms stereochemistry .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?

Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonation and benzylation efficiency by stabilizing intermediates .
  • Catalysis: Copper(I) catalysts (e.g., CuSO₄/Na-ascorbate) enhance click chemistry steps for benzyl group introduction (yields >80%) .
  • Temperature Control: Lower temperatures (0–4°C) reduce side reactions during sulfonation .
  • Workup Strategies: Column chromatography (SiO₂, EtOAc/hexane) or preparative HPLC ensures high purity (>95%) .

Advanced: What methodologies are employed to study the structure-activity relationships (SAR) of benzimidazole derivatives?

Answer:

  • Derivative Synthesis: Modify substituents (e.g., R = -NO₂, -OCH₃) on the benzyl or sulfonyl groups to assess electronic effects .
  • Biological Assays: Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) or enzyme inhibition (e.g., EGFR kinase assays) .
  • Computational Modeling:
    • Molecular Docking (AutoDock/Vina): Predict binding modes to targets (e.g., EGFR) using optimized geometries from DFT calculations .
    • ADMET Prediction (SwissADME): Evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Example SAR Table:

DerivativeR GroupIC₅₀ (μM)logP
Parent3-methylbenzyl12.32.8
-NO₂4-nitrobenzyl8.73.1
-OCH₃4-methoxybenzyl15.22.5

Advanced: How do in silico molecular docking studies contribute to understanding the biological targets of this compound?

Answer:

  • Target Identification: Docking against protein databases (PDB) identifies potential targets (e.g., EGFR, COX-2) based on binding affinity (ΔG < -8 kcal/mol) .
  • Binding Mode Analysis: Reveals key interactions (e.g., hydrogen bonds with Lys721 of EGFR; π-π stacking with Phe723) .
  • Lead Optimization: Guides structural modifications (e.g., adding electron-withdrawing groups) to enhance affinity .

Advanced: What strategies resolve contradictory data in NMR and mass spectrometry analyses during characterization?

Answer:

  • Dynamic Exchange in NMR: If tautomerism or rotamers cause split peaks (e.g., NH protons at δ10–12 ppm), use variable-temperature NMR or deuterated solvents (DMSO-d₆) to stabilize signals .
  • Mass Spectral Discrepancies: Confirm adduct formation (e.g., [M+Na]+) and compare isotopic patterns with theoretical simulations .
  • Cross-Validation: Correlate NMR/IR data with X-ray structures to resolve ambiguities (e.g., distinguishing regioisomers) .

Advanced: How are crystallographic and molecular dynamics (MD) studies applied to analyze the solid-state properties of this compound?

Answer:

  • X-ray Crystallography: Determines crystal packing and hydrogen-bonding networks (e.g., sulfonyl oxygen as H-bond acceptor) .
  • MD Simulations (GROMACS): Predicts stability in biological membranes (e.g., lipid bilayer penetration over 100 ns trajectories) .
  • DFT Calculations (B3LYP/6-31G):* Optimizes geometry and calculates frontier orbitals (HOMO/LUMO) for reactivity insights .

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